2-(3-Nitrophenyl)propan-2-ol
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Overview
Description
2-(3-Nitrophenyl)propan-2-ol is an organic compound that belongs to the class of aromatic alcohols It features a nitro group (-NO2) attached to the benzene ring at the third position and a hydroxyl group (-OH) attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitrophenyl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-(3-Nitrophenyl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(3-Nitrophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-(3-Nitrophenyl)propan-2-one
Reduction: 2-(3-Aminophenyl)propan-2-ol
Substitution: 2-(3-Nitrophenyl)propan-2-chloride
Scientific Research Applications
2-(3-Nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)propan-2-ol depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions with target molecules. These interactions can affect various molecular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(3-Nitrophenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)propan-2-ol: Similar structure but with the nitro group at the fourth position. This positional difference can affect the compound’s reactivity and biological activity.
2-(3-Nitrophenyl)ethanol: Lacks the additional carbon in the propane chain, which can influence its physical and chemical properties.
2-(3-Aminophenyl)propan-2-ol: The nitro group is reduced to an amino group, resulting in different chemical reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, contributing to the development of new and innovative compounds.
Properties
IUPAC Name |
2-(3-nitrophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTBHXLXUYXNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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